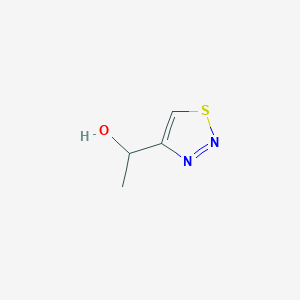

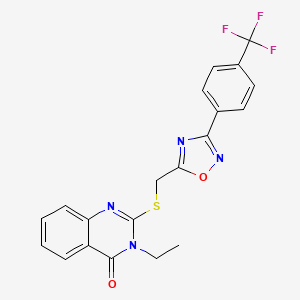

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

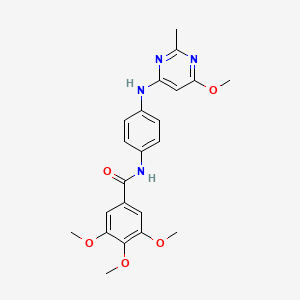

1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is a chemical compound with a specific molecular structure . It is related to a class of compounds known as 1,3,4-thiadiazoles . These compounds have been studied for their potential utility in various applications, including as inhibitors for certain biological processes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, involves several steps . The process typically starts with the formation of a specific isomer, which can be explained by the transfer of electronic density from a methoxy group in the position 2 on the 1,2,3-thiadiazole ring . The ring is sensitive to the action of bases, so the formation of the methoxy ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-thiadiazole ring . This ring is a key feature of the compound and contributes to its chemical properties .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives, including this compound, can undergo various chemical reactions . For instance, the formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring .Applications De Recherche Scientifique

Antiviral Applications : A study by Rashdan et al. (2021) explored the synthesis of novel thiadiazole-based molecules, which showed potential antiviral activity against COVID-19. These molecules, including derivatives of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol, were identified through a structure-guided virtual screening approach, demonstrating good docking scores to COVID-19 main protease (Rashdan et al., 2021).

Spectroscopic Studies : Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of 1,3,4-thiadiazole, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. Their research revealed associations with aggregation processes, highlighting the influence of molecular structure on aggregation interactions (Matwijczuk et al., 2016).

Corrosion Inhibition : Kaya et al. (2016) studied the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those related to 1,3,4-thiadiazole, on iron metal. Their findings were based on density functional theory calculations and molecular dynamics simulations, indicating the compounds' effectiveness in preventing corrosion (Kaya et al., 2016).

Material Science : Öztürk et al. (2007) reported on the preparation and characterization of Co(II), Ni(II), and Cu(II) complexes of a ligand containing 1,3,4-thiadiazole groups. This study contributes to the understanding of the potential applications of these complexes in various fields of material science (Öztürk et al., 2007).

Molecular Dynamics : Kluczyk et al. (2016) examined the molecular organization of lipid bilayers containing bioactive compounds from the 1,3,4-thiadiazole group. Their research helps in understanding the interaction of these compounds with biological membranes, which is crucial for pharmaceutical applications (Kluczyk et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is particularly important in rapidly proliferating cells.

Mode of Action

This compound acts as an inhibitor of glutaminase 1 . By inhibiting this enzyme, the compound disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and growth.

Biochemical Pathways

The inhibition of glutaminase 1 by this compound affects the glutamine-glutamate pathway . This pathway is crucial for the production of energy and biosynthetic precursors in cells. Disruption of this pathway can lead to decreased cellular proliferation and growth.

Result of Action

The inhibition of glutaminase 1 by this compound leads to a decrease in cellular proliferation and growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Orientations Futures

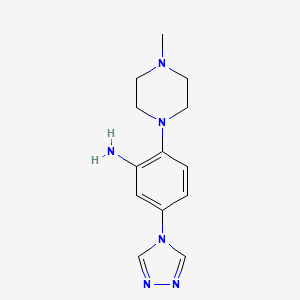

Future research on 1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol and related compounds could focus on further elucidating their biological activity and potential applications. For instance, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues have shown promising antineoplastic efficacy, suggesting potential utility in glioblastoma chemotherapy . Further studies could also explore the synthesis of new anti-glioma compounds .

Propriétés

IUPAC Name |

1-(thiadiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHIDRLVLLCXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

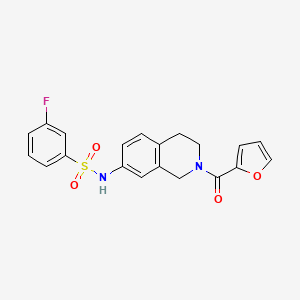

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2974583.png)

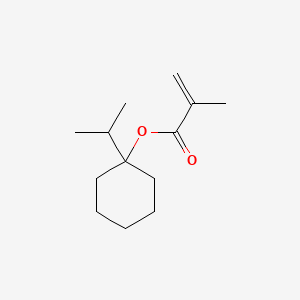

![N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2974585.png)

![(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2974593.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2974597.png)